Cas no 84518-22-9 (1-Cyclohexene-1-butanal,a,2,6,6-tetramethyl-)

1-Cyclohexene-1-butanal,a,2,6,6-tetramethyl- structure
84518-22-9 structure
Product Name:1-Cyclohexene-1-butanal,a,2,6,6-tetramethyl-
CAS-nummer:84518-22-9
MF:C14H24O
MW:208.339764595032
CID:727486
PubChem ID:579157
Update Time:2025-04-19

1-Cyclohexene-1-butanal,a,2,6,6-tetramethyl- Chemische en fysische eigenschappen

Naam en identificatie

    • 1-Cyclohexene-1-butanal,a,2,6,6-tetramethyl-
    • alpha,2,6,6-tetramethylcyclohexene-1-butyraldehyde
    • 2-Methyl-4-(2,6,6-trimethyl-1-cyclohexenyl)butanal
    • DTXSID50888214
    • 1-CETONAL
    • UNII-55RV8VAL82
    • SCHEMBL454132
    • .ALPHA.,2,6,6-TETRAMETHYL-1-CYCLOHEXENE-1-BUTANAL
    • alpha,2,6,6-Tetramethyl-1-cyclohexene-1-butanal
    • 55RV8VAL82
    • Luciferin aldehyde (Latia)
    • 1-Cyclohexene-1-butanal, .alpha.,2,6,6-tetramethyl-
    • 84518-22-9
    • 2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)butanal
    • NS00061550
    • Q27261337
    • 1-Cyclohexene-1-butyraldehyde, .alpha.,2,6,6-tetramethyl-
    • 1-CETONAL, (+/-)-
    • 21632-06-4
    • Cetonal
    • 2-Methyl-4-(2,6,6-trimethylcyclohex-1-enyl)butanal
    • 2-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)butanal #
    • 2-METHYL-4-(2,6,6-TRIMETHYL-1-CYCLOHEXEN-1-YL)BUTANA
    • EINECS 282-993-2
    • 1-Cyclohexene-1-butanal, alpha,2,6,6-tetramethyl-
    • 2-(3-FORMYL)BUTYL-1,3,3-TRIMETHYLCYCLOHEX-1-ENE
    • Inchi: 1S/C14H24O/c1-11(10-15)7-8-13-12(2)6-5-9-14(13,3)4/h10-11H,5-9H2,1-4H3
    • InChI-sleutel: MXNVWZZDDFIWHW-UHFFFAOYSA-N
    • LACHT: O=CC(C)CCC1=C(C)CCCC1(C)C

Berekende eigenschappen

  • Exacte massa: 208.183
  • Monoisotopische massa: 208.183
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 15
  • Aantal draaibare bindingen: 4
  • Complexiteit: 261
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.4
  • Topologisch pooloppervlak: 17.1Ų

Experimentele eigenschappen

  • Dichtheid: 0.871
  • Kookpunt: 281.7°C at 760 mmHg
  • Vlampunt: 126.8°C
  • Brekindex: 1.453
  • PSA: 17.07000
  • LogboekP: 4.12820
Aanbevolen leveranciers
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Shandong Feiyang Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Feiyang Chemical Co., Ltd
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk